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A detailed examination of recently developed spiro phosphine ligands, their performance in

asymmetric catalysis, and the experimental protocols for their application.

In the realm of asymmetric catalysis, the design and synthesis of chiral ligands are of

paramount importance for achieving high enantioselectivity and catalytic activity. Among the

privileged ligand scaffolds, spiro phosphine ligands have emerged as a powerful class,

characterized by their rigid C2-symmetric backbone which creates a well-defined and effective

chiral environment around the metal center. This guide provides a comparative overview of

recent advancements in spiro phosphine ligands, focusing on their performance in key catalytic

transformations, detailed experimental methodologies, and the underlying mechanistic

principles.

Performance Comparison of Spiro Phosphine
Ligands
The efficacy of spiro phosphine ligands is demonstrated across a range of asymmetric catalytic

reactions. The following tables summarize the performance of prominent spiro phosphine

ligands in the asymmetric hydrogenation of ketones and the hydrosilylation/cyclization of 1,6-

enynes, showcasing their high yields and enantioselectivities.

Asymmetric Hydrogenation of Ketones
The ruthenium-catalyzed asymmetric hydrogenation of prochiral ketones is a benchmark

reaction for evaluating the performance of chiral phosphine ligands. Spiro-based diphosphine
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ligands, particularly those of the SDP (Spiro Diphosphine) series, have demonstrated

exceptional results in this transformation.
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Ligand Substrate
Catalyst
Loading
(S/C)

Yield (%) ee (%)
Condition
s

Referenc
e

(S)-SDP
Acetophen

one
2000 >99 98.2

RuCl2[(S)-

SDP]

[(R,R)-

DPEN], i-

PrOH, 28

°C, 8 atm

H2, 2 h

[1]

(S)-Xyl-

SDP

Acetophen

one
100,000 >99 99.5

RuCl2[(S)-

Xyl-SDP]

[(R,R)-

DPEN], i-

PrOH, t-

BuOK, 28

°C, 8 atm

H2, 12 h

[1]

(S)-Tol-

SDP

2-

Acetylthiop

hene

2000 >99 97.5

RuCl2[(S)-

Tol-SDP]

[(R,R)-

DPEN], i-

PrOH, t-

BuOK, 28

°C, 8 atm

H2, 4 h

[1]

(S)-SDP 1-Tetralone 2000 >99 99.1

RuCl2[(S)-

SDP]

[(R,R)-

DPEN], i-

PrOH, t-

BuOK, 28

°C, 50 atm

H2, 15 h

[1]
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(S)-Xyl-

SDP
1-Indanone 2000 >99 99.2

RuCl2[(S)-

Xyl-SDP]

[(R,R)-

DPEN], i-

PrOH, t-

BuOK, 28

°C, 50 atm

H2, 15 h

[1]

Rh-Catalyzed Asymmetric Hydrosilylation/Cyclization of
1,6-Enynes
A recent development in spiro phosphine ligands is the introduction of a silicon atom at the

spiro center (Si-SDP). This modification has been shown to enhance reactivity compared to the

carbon analogue (SDP) and the widely used BINAP ligand in the Rh-catalyzed asymmetric

hydrosilylation/cyclization of 1,6-enynes.
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Ligand Substrate
Yield of
Cyclized
Product (%)

ee (%) Conditions Reference

BINAP (L1)

N-allyl-N-

(prop-2-yn-1-

yl)tosylamide

30 -

[Rh(cod)2]BF

4, L1,

PhSiH3,

DCE, rt, 24 h

[2]

SDP (L2)

N-allyl-N-

(prop-2-yn-1-

yl)tosylamide

42 -

[Rh(cod)2]BF

4, L2,

PhSiH3,

DCE, rt, 24 h

[2]

Si-SDP (L3)

N-allyl-N-

(prop-2-yn-1-

yl)tosylamide

95 91

[Rh(cod)2]BF

4, L3,

PhSiH3,

DCE, rt, 24 h

[2]

Si-Xyl-SDP

(L4)

N-allyl-N-

(prop-2-yn-1-

yl)tosylamide

90 88

[Rh(cod)2]BF

4, L4,

PhSiH3,

DCE, rt, 24 h

[2]

Experimental Protocols
Detailed methodologies are crucial for the reproducibility and further development of these

catalytic systems. The following sections provide established protocols for the synthesis of a

key precursor for SDP ligands and a general procedure for their application in asymmetric

hydrogenation.

Synthesis of (S)-1,1'-Spirobiindane-7,7'-diol ((S)-SPINOL)
(S)-SPINOL is the foundational chiral building block for the synthesis of the SDP ligand series.

Procedure: The enantiomerically pure (S)-SPINOL can be obtained through various methods,

including resolution of the racemate or asymmetric synthesis. A common resolution method

involves the formation of diastereomeric inclusion complexes with a chiral resolving agent, such

as N-benzylcinchonidinium chloride. The resolved complex can then be subjected to X-ray
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crystallography to confirm the absolute configuration.[3] More recent methods have focused on

the phosphoric acid-catalyzed asymmetric synthesis to provide direct access to enantiopure

SPINOL and its derivatives.[3]

General Procedure for Ru-Catalyzed Asymmetric
Hydrogenation of Ketones
This protocol outlines a typical procedure for the asymmetric hydrogenation of an aromatic

ketone using a Ru-(S)-SDP complex.

Materials:

Ketone substrate (e.g., acetophenone)

RuCl2[(S)-SDP][(R,R)-DPEN] catalyst

2-Propanol (i-PrOH), anhydrous

Potassium tert-butoxide (t-BuOK)

Hydrogen gas (H2)

Procedure:

In a glovebox, a glass-lined stainless steel autoclave is charged with the ketone substrate

(1.0 mmol), the ruthenium catalyst (0.0005 mmol, S/C = 2000), and anhydrous 2-propanol (2

mL).

A solution of t-BuOK in 2-propanol (e.g., 0.1 M, 0.1 mL) is added.

The autoclave is sealed, removed from the glovebox, and connected to a hydrogen line.

The autoclave is purged with hydrogen gas three times, and then pressurized to the desired

pressure (e.g., 8 atm).

The reaction mixture is stirred at the specified temperature (e.g., 28 °C) for the required time

(e.g., 2-12 hours).
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After the reaction is complete, the autoclave is cooled to room temperature and the pressure

is carefully released.

The reaction mixture is passed through a short pad of silica gel to remove the catalyst.

The filtrate is concentrated under reduced pressure.

The conversion and enantiomeric excess of the product alcohol are determined by gas

chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral

stationary phase.[1]

Visualizing the Workflow and Catalytic Cycle
The following diagrams, generated using the DOT language, illustrate the general workflow for

the synthesis of SDP ligands and the proposed catalytic cycle for the asymmetric

hydrogenation of ketones.

Starting Material Synthesis Steps

Racemic 1,1'-Spirobiindane-7,7'-diol (SPINOL) Resolution with
Chiral Agent (S)-SPINOL Ditriflation

(Tf2O, Pyridine) (S)-SPINOL ditriflate Pd-catalyzed
Phosphinylation (HP(O)Ar2) (S)-SDP dioxide Reduction

(HSiCl3, Et3N) (S)-SDP Ligand

Click to download full resolution via product page

Caption: General synthetic workflow for (S)-SDP ligand starting from racemic SPINOL.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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